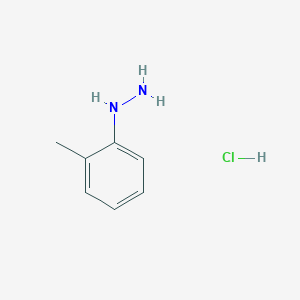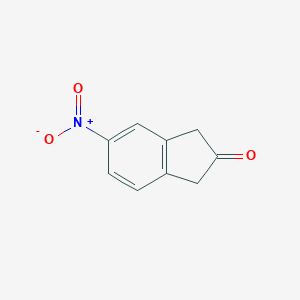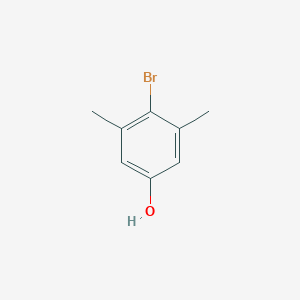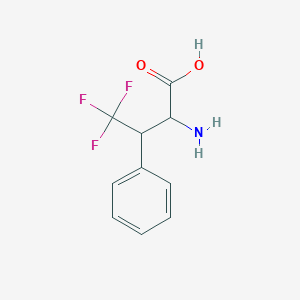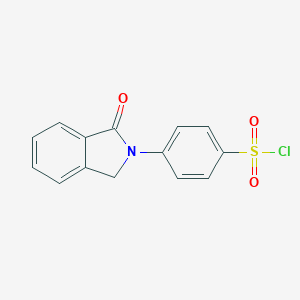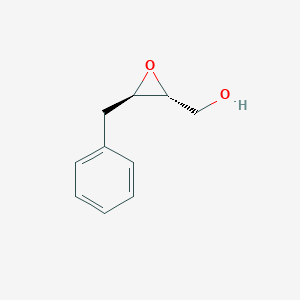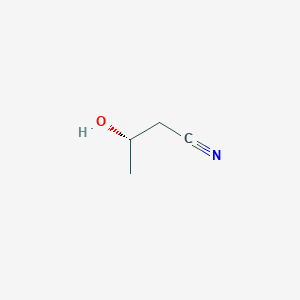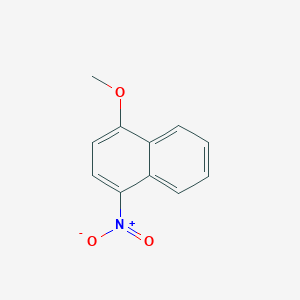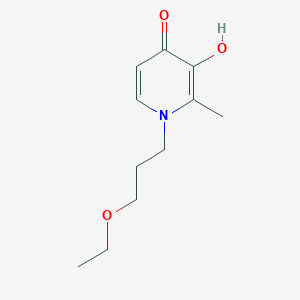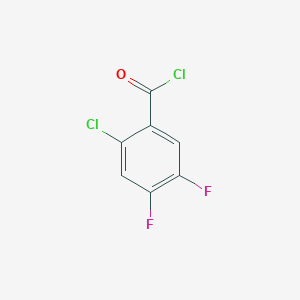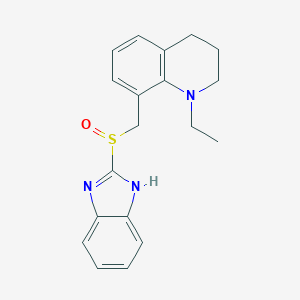
Bisme-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bisme-tetrahydroquinoline (BTHQ) is a versatile organic compound that has gained significant attention in the field of medicinal chemistry. The compound is known for its broad spectrum of biological activities, including antitumor, antiviral, and antioxidant properties. BTHQ has been synthesized by various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of Bisme-tetrahydroquinoline is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Bisme-tetrahydroquinoline's antiviral activity may be attributed to its ability to inhibit viral replication and entry into host cells. Additionally, Bisme-tetrahydroquinoline's antioxidant activity may be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
生化学的および生理学的効果
Bisme-tetrahydroquinoline has been shown to have several biochemical and physiological effects. Studies have suggested that the compound may modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. Bisme-tetrahydroquinoline has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and acetylcholinesterase. Furthermore, Bisme-tetrahydroquinoline has been shown to induce changes in mitochondrial membrane potential and intracellular calcium levels.
実験室実験の利点と制限
Bisme-tetrahydroquinoline has several advantages for lab experiments. The compound is readily available and can be synthesized by various methods. Bisme-tetrahydroquinoline is also stable under normal laboratory conditions and can be stored for extended periods. However, Bisme-tetrahydroquinoline has several limitations for lab experiments. The compound is highly insoluble in water, which may limit its use in aqueous-based experiments. Additionally, Bisme-tetrahydroquinoline may exhibit cytotoxicity at high concentrations, which may limit its use in cell-based assays.
将来の方向性
Several future directions exist for the study of Bisme-tetrahydroquinoline. One potential direction is the development of Bisme-tetrahydroquinoline-based drug delivery systems for targeted cancer therapy. Another potential direction is the investigation of Bisme-tetrahydroquinoline's potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of Bisme-tetrahydroquinoline and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, Bisme-tetrahydroquinoline is a versatile organic compound that has gained significant attention in the field of medicinal chemistry. The compound has been synthesized by various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. While Bisme-tetrahydroquinoline has several advantages for lab experiments, the compound also has limitations that must be taken into consideration. Several future directions exist for the study of Bisme-tetrahydroquinoline, which may have potential therapeutic applications in the treatment of various diseases.
合成法
Bisme-tetrahydroquinoline can be synthesized by several methods, including the Hantzsch reaction, Mannich reaction, and Povarov reaction. The Hantzsch reaction involves the condensation of two molecules of β-ketoesters with two molecules of aldehydes or ketones in the presence of ammonium acetate and a catalytic amount of acetic acid. The Mannich reaction involves the condensation of a β-ketoester, formaldehyde, and a primary or secondary amine. The Povarov reaction involves the reaction of an aryl or vinyl amine with an aldehyde or ketone in the presence of an acid and a dienophile.
科学的研究の応用
Bisme-tetrahydroquinoline has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and ovarian cancer cells. Bisme-tetrahydroquinoline has also been shown to possess antiviral activity against HIV-1 and herpes simplex virus type 1. Furthermore, Bisme-tetrahydroquinoline has been shown to exhibit antioxidant activity, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
特性
CAS番号 |
112644-23-2 |
|---|---|
製品名 |
Bisme-tetrahydroquinoline |
分子式 |
C19H21N3OS |
分子量 |
339.5 g/mol |
IUPAC名 |
8-(1H-benzimidazol-2-ylsulfinylmethyl)-1-ethyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H21N3OS/c1-2-22-12-6-9-14-7-5-8-15(18(14)22)13-24(23)19-20-16-10-3-4-11-17(16)21-19/h3-5,7-8,10-11H,2,6,9,12-13H2,1H3,(H,20,21) |
InChIキー |
LZEHRLLBLAESEZ-UHFFFAOYSA-N |
SMILES |
CCN1CCCC2=C1C(=CC=C2)CS(=O)C3=NC4=CC=CC=C4N3 |
正規SMILES |
CCN1CCCC2=C1C(=CC=C2)CS(=O)C3=NC4=CC=CC=C4N3 |
同義語 |
8-((2-benzimidazolyl)sulfinylmethyl)-1-ethyl-1,2,3,4-tetrahydroquinoline BISME-tetrahydroquinoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



